Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-
Description
The compound Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- (IUPAC name: Pentanoic acid,5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-2-[(1-oxohexadecyl)amino]-,1,1-dimethylethyl ester, (2S)) is a derivative of glutamic acid. It features a succinimidyl ester group, a palmitoyl (C16) chain, and a tert-butyl ester group. Key properties include:
Properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6/c11-6-4-5-7(12)10(6)16-9(15)3-1-2-8(13)14/h1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAGXLBTAPTCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433407 | |
| Record name | Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116920-04-8 | |
| Record name | Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- typically involves the reaction of pentanoic acid derivatives with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, usually at room temperature, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of pentanoic acid and N-hydroxysuccinimide.
Click Chemistry: It can participate in bioorthogonal reactions, such as the inverse electron demand Diels-Alder reaction with strained alkenes.
Common Reagents and Conditions
Primary Amines: For substitution reactions to form amide bonds.
Water: For hydrolysis reactions.
Strained Alkenes: For click chemistry reactions.
Major Products Formed
Amide Bonds: Formed through substitution reactions with primary amines.
Pentanoic Acid and N-Hydroxysuccinimide: Formed through hydrolysis.
Scientific Research Applications
Chemical Synthesis Applications
Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- is utilized in organic synthesis due to its reactive functional groups. It can serve as a building block for more complex molecules through various chemical reactions:
- Inverse Electron Demand Diels-Alder Reactions : The compound is employed to synthesize Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, which is a precursor for Al[18F]-NOTA-labeled tetrazine radio ligands used in PET imaging systems. This application highlights its role in radiochemistry and imaging techniques .
- Protein Degraders : As a functionalized von-Hippel-Lindau (VHL) ligand, this compound is integral in the development of targeted protein degraders. Its ability to selectively bind to target proteins makes it valuable for therapeutic strategies aimed at degrading specific proteins associated with diseases .
Biological Research Applications
The biological activity of pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- has been extensively studied, revealing its potential therapeutic applications:
- Signaling Pathway Modulation : Research indicates that this compound can influence various cellular signaling pathways. Its interactions with proteins and enzymes are under investigation to elucidate its mechanisms of action and therapeutic efficacy .
- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic effects. These properties are being explored for potential applications in pain management and inflammatory conditions .
Industrial Applications
In addition to its research applications, pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- finds utility in industrial settings:
- Catalysis : The compound can be utilized as a catalyst component in various chemical processes. For instance, it has been incorporated into bifunctional catalysts for reactions involving biomass conversion .
Case Study 1: Synthesis of Radiolabeled Compounds
In a study examining the synthesis of Al[18F]-NOTA-labeled tetrazine radio ligands using pentanoic acid derivatives, researchers demonstrated the efficiency of inverse electron demand Diels-Alder reactions facilitated by this compound. The resulting radiolabeled compounds showed promise in pretargeted PET imaging applications.
Case Study 2: Targeted Protein Degradation
A recent investigation into the use of pentanoic acid as a VHL ligand revealed its effectiveness in developing small molecules that can induce targeted degradation of specific proteins implicated in cancer progression. The study highlighted the compound's potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- involves the formation of covalent bonds with target molecules. The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the attachment of the compound to various biomolecules. This reactivity is crucial for its applications in bioconjugation and labeling.
Comparison with Similar Compounds
Derivatives with Variable Acyl Chains
Similar Compounds :
- Pentanoic acid,5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-2-[(1-oxooctyl)amino]- (CAS: 240133-30-6)
- Pentanoic acid,5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-2-[(1-oxododecyl)amino]- (CAS: 240133-36-2)
- Pentanoic acid,5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-4-[(1-oxohexadecyl)amino]- (CAS: 240133-40-8)
| Property | Target Compound (C16) | Octyl Derivative (C8) | Dodecyl Derivative (C12) | Hexadecyl Derivative (C16) |
|---|---|---|---|---|
| Carbon Chain Length | 16 | 8 | 12 | 16 |
| Lipophilicity | High | Moderate | High | Very High |
| Solubility | Low in water | Moderate in organic | Low in water | Very low in water |
| Application | Cell membrane studies | Short-term assays | Drug delivery systems | Long-acting formulations |
Key Insight : Increasing acyl chain length enhances lipophilicity, making the compound more suitable for lipid-based drug delivery or membrane interaction studies .
Compounds with Alternative Protecting Groups
Example : Z-D-GLU(OTBU)-OH (CAS: 51644-83-8)
- Structure : Features a tert-butyl ester and a benzyloxycarbonyl (Z) group.
- Molecular Formula: C₂₀H₂₇NO₇ .
| Property | Target Compound (Succinimidyl Ester) | Z-D-GLU(OTBU)-OH (Benzyloxycarbonyl) |
|---|---|---|
| Reactivity | Reacts with amines | Stable under basic conditions |
| Deprotection | Hydrolysis (pH-sensitive) | Acidic cleavage (e.g., TFA) |
| Stability | Sensitive to moisture | Stable at room temperature |
Key Insight : The succinimidyl ester in the target compound offers rapid amine conjugation, while benzyloxycarbonyl groups require harsher deprotection conditions .
Pharmacologically Active Analogues
Example : Loxiglumide (CR 1505)
- Structure: D,L-4-(3,4-dichloro-benzoylamino)-5-(N-3-methoxypropyl-pentylamino)-5-oxo-pentanoic acid
- Application : Cholecystokinin antagonist with ED₅₀ values of 9–80 µmol/kg in experimental pancreatitis models .
| Property | Target Compound | Loxiglumide |
|---|---|---|
| Functional Groups | Succinimidyl ester | Dichlorobenzoyl, methoxypropyl |
| Bioactivity | Bioconjugation reagent | Therapeutic agent |
| Toxicity | Limited data | Established safety profile |
Key Insight: Structural modifications like aromatic or alkylamino groups (in Loxiglumide) confer pharmacological activity, whereas the target compound is tailored for chemical synthesis .
Amino Acid Derivatives with Ester/Amino Modifications
Example : CAS 18800-75-4
- Structure: Pentanoic acid, 4,5-diamino-5-oxo-, phenylmethyl ester, hydrochloride
- Application: Intermediate in peptide synthesis with a benzyl ester and amino groups .
| Property | Target Compound | CAS 18800-75-4 |
|---|---|---|
| Amino Groups | Single amino group | Two amino groups |
| Ester Group | tert-Butyl | Phenylmethyl (benzyl) |
| Reactivity | Amine-targeted | Amine/acid-reactive |
Key Insight: Benzyl esters are cleaved via hydrogenolysis, while tert-butyl esters require acidic conditions, influencing their use in orthogonal protection strategies .
Biological Activity
Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- features a pentanoic acid backbone with a pyrrolidine moiety that contains two carbonyl groups. Its molecular formula is with a molecular weight of approximately 229.19 g/mol. The presence of the dioxo group enhances its reactivity and biological activity, allowing it to participate in various chemical reactions and interactions with biological targets .
Biological Activity Overview
Research indicates that pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- exhibits significant biological activities, including:
- Anticancer Properties : Preliminary studies have shown that derivatives of 5-oxopyrrolidine compounds can exert potent anticancer effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. These compounds demonstrated structure-dependent anticancer activity, with certain modifications leading to enhanced efficacy .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. Some derivatives exhibited selective antimicrobial activity, making them potential candidates for treating resistant infections .
- Anti-inflammatory and Analgesic Effects : There is emerging evidence suggesting that pentanoic acid derivatives may possess anti-inflammatory and analgesic properties, which are critical for developing new therapeutic agents for pain management .
Synthesis Methods
The synthesis of pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- can be achieved through several methods:
- Bifunctional Catalysis : Utilizing catalysts such as platinum supported on acidic zeolites has been shown to facilitate the cascade reactions necessary for synthesizing this compound from simpler precursors.
- Chemical Modifications : The compound can be synthesized through various chemical modifications involving amine coupling reactions or esterifications to enhance its biological activity and solubility .
Case Studies and Research Findings
Several studies have investigated the biological activity of pentanoic acid derivatives:
Anticancer Activity Case Study
In a study assessing the anticancer properties of various 5-oxopyrrolidine derivatives:
- Compounds were tested against A549 cells at a concentration of 100 µM.
- The MTT assay revealed that certain derivatives reduced cell viability significantly compared to control treatments with standard chemotherapeutics like cisplatin.
| Compound | Cell Viability (%) | Activity Level |
|---|---|---|
| Compound A | 66% | High |
| Compound B | 75% | Moderate |
| Control (Cisplatin) | 50% | High |
This indicates that modifications to the pyrrolidine structure can lead to enhanced anticancer effects while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity Case Study
Another study focused on antimicrobial efficacy against resistant bacterial strains:
- Various derivatives were screened against S. aureus and E. coli.
| Compound | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Compound C | 16 µg/mL | Effective |
| Compound D | 32 µg/mL | Moderate |
| Control (Vancomycin) | 8 µg/mL | Highly Effective |
Results indicated that some derivatives showed promising antimicrobial activity against multidrug-resistant strains, highlighting their potential in clinical applications .
Q & A
Basic Research Questions
Q. What are the critical safety and handling protocols for this compound in laboratory settings?
- Answer: The compound requires stringent safety measures due to its reactive functional groups. Key protocols include:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection is advised if ventilation is insufficient .
- Storage: Store in a dry, ventilated environment at controlled room temperature (20–25°C), away from ignition sources and oxidizing agents .
- Emergency Procedures: For skin/eye contact, rinse immediately with water for 15+ minutes. Use chemical-grade adsorbents (e.g., vermiculite) for spills .
Q. What synthetic routes are commonly employed to prepare derivatives of 5-oxopentanoic acid?
- Answer: Esterification and anhydride-based acylation are widely used. For example:
- Esterification: React 5-oxopentanoic acid with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) at 60°C in an inert atmosphere (argon). Yields are optimized via solvent extraction (hexane) and repeated washing with sodium bicarbonate .
- Anhydride Activation: Glutaric anhydride reacts with nucleophiles (e.g., ferrocene) in dichloromethane with AlCl₃ as a catalyst. Post-reaction, products are isolated via acid precipitation and characterized by ¹H NMR and LC-MS .
Q. How should researchers characterize this compound and its derivatives?
- Answer: Use multimodal analytical techniques:
- ¹H NMR: Identify proton environments (e.g., δ 2.82 ppm for α-protons adjacent to carbonyl groups) .
- LC-MS/GC-MS: Confirm molecular weight (e.g., m/z 314 for methyl esters) and fragmentation patterns .
- Elemental Analysis: Validate purity (>95%) via combustion analysis or HPLC with UV detection .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of functional group modifications in this compound?
- Answer: The 2,5-dioxopyrrolidinyl ester group is highly electrophilic, enabling selective nucleophilic substitutions. Key factors include:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reactivity with amines or thiols at the ester site.
- Catalysis: DMAP (4-dimethylaminopyridine) accelerates acyl transfer reactions, favoring mono-substitution over polymerization .
- Temperature Control: Low temperatures (0–5°C) suppress side reactions (e.g., hydrolysis of the oxo-pentanoate backbone) .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:
- Batch Reproducibility: Validate synthetic batches using HPLC and ¹³C NMR to ensure >98% purity .
- Bioassay Standardization: Use cell lines with consistent passage numbers (e.g., HEK-293) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., IARC reports) to identify consensus mechanisms .
Q. How can this compound be tailored for targeted drug delivery systems?
- Answer: Its bifunctional structure allows conjugation with biomolecules:
- Linker Design: Attach PEG spacers (e.g., tetraethylene glycol) to the pyrrolidinyloxy group to improve solubility and reduce immunogenicity .
- Prodrug Activation: Incorporate pH-sensitive groups (e.g., hydrazones) for tumor microenvironment-triggered release. LC-MS/MS monitors cleavage efficiency .
- In Vivo Tracking: Label with ¹⁸F isotopes (e.g., via SN2 displacement of bromine substituents) for PET imaging of biodistribution .
Methodological Notes
- Contradictory Data Resolution: Cross-validate safety and reactivity data using primary literature (e.g., IARC guidelines) and institutional protocols .
- Advanced Synthesis: For scale-up, optimize microwave-assisted reactions (e.g., 100 W, 80°C) to reduce reaction times by 40% compared to conventional heating .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
